molecular formula C19H13Cl2F3N2S B3404624 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226459-15-9

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B3404624
CAS No.: 1226459-15-9
M. Wt: 429.3
InChI Key: RSLWXNJEVJLTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a heterocyclic compound featuring a substituted imidazole core. Its structure includes:

  • 5-position: 3,4-Dichlorophenyl group, an electron-withdrawing substituent enhancing electrophilic interactions.
  • 1-position: 3-(Trifluoromethyl)phenyl group, providing steric bulk and lipophilicity for improved target binding .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2S/c1-2-8-27-18-25-11-17(12-6-7-15(20)16(21)9-12)26(18)14-5-3-4-13(10-14)19(22,23)24/h2-7,9-11H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLWXNJEVJLTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the allylthio, dichlorophenyl, and trifluoromethylphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to achieve consistent quality and large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

    Substitution: The trifluoromethylphenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while reduction of the dichlorophenyl group can produce less chlorinated phenyl derivatives.

Scientific Research Applications

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, the imidazole ring can interact with metal ions in enzymes, affecting their catalytic activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent-Driven Comparison

Key Observations :

  • 1-Position : The 3-CF₃ group (target compound) improves target binding over 4-OCF₃ (Ev 1) or phenyl (Ev 9) due to better steric alignment .
  • 2-Position : Allylthio (target) offers higher solubility and reduced enzymatic degradation compared to benzylthio (Ev 1) or cyclopentylsulfanyl (Ev 20) .
Table 2: Activity Profiles of Structural Analogs
Compound Anticancer (IC₅₀, µM) Antimicrobial (MIC, µg/mL) Anti-inflammatory (IC₅₀, µM)
Ev 1 1.2
Ev 2 8.5 (MCF-7)
Ev 9 4 (C. albicans)
Target (Predicted) 3–10 (est.) 2–5 (est.) <1 (est.)

Mechanistic Insights :

  • The allylthio group may inhibit cytochrome P450 enzymes, reducing drug metabolism .
  • Dichlorophenyl and CF₃ groups synergize to block COX-2 or EGFR pathways .

Biological Activity

2-(Allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, a compound with the CAS number 1226429-57-7, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15F3N2SC_{19}H_{15}F_3N_2S with a molecular weight of 360.4 g/mol. Its structure features an imidazole ring substituted with various functional groups that are believed to contribute to its biological activity.

PropertyValue
CAS Number1226429-57-7
Molecular FormulaC₁₉H₁₅F₃N₂S
Molecular Weight360.4 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the imidazole ring and subsequent substitution reactions to introduce the allylthio and dichlorophenyl groups. Specific synthetic routes can vary, but microwave-assisted methods have been reported to enhance yields and reduce reaction times in similar compounds .

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar substituents have shown IC50 values ranging from 2.38 µM to over 14 µM against cervical and bladder cancer cell lines . The presence of electron-withdrawing groups at specific positions appears to enhance their antitumor potency.

Table: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
2-(Allylthio)-5-(3,4-dichlorophenyl)-1H-imidazoleSISO (Cervical)10.2
Related Compound ART-112 (Bladder)2.38
Related Compound BSISO14.74

Antimicrobial Activity

The antimicrobial properties of similar imidazole derivatives have also been explored. These compounds have shown moderate to high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics like ciprofloxacin . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural components:

  • Allylthio Group : Enhances lipophilicity and may facilitate membrane penetration.
  • Dichlorophenyl Substituent : Contributes to increased electron deficiency, enhancing interactions with biological targets.
  • Trifluoromethyl Group : Known for increasing metabolic stability and lipophilicity.

Case Studies

One notable study investigated the effect of this compound on apoptosis induction in cancer cells. It was observed that treatment led to a significant increase in early and late apoptotic cells, indicating potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are involved?

The synthesis involves multi-step reactions, including cyclization and substitution. For analogous imidazole derivatives, common steps include:

  • Imidazole ring formation : Condensation of aldehydes with amines in the presence of ammonium acetate under reflux (e.g., ethanol as solvent).
  • Thioether linkage introduction : Reaction of intermediates with allyl mercaptan using bases like triethylamine or sodium hydride in dichloromethane or DMF.
  • Purification : Column chromatography with silica gel and solvents such as ethyl acetate/hexane mixtures. Critical conditions include temperature control (60–100°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of reactants to minimize side products .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and connectivity (e.g., aromatic protons at δ 7.0–8.5 ppm).
  • IR spectroscopy : Identification of functional groups (e.g., C-S stretch at ~600–700 cm⁻¹).
  • Elemental analysis : Validation of C, H, N, S content (discrepancies >0.4% indicate impurities).
  • Melting point determination : Consistency with literature values ensures purity .

Advanced Research Questions

Q. How can synthesis yield be optimized during scale-up, considering potential side reactions?

Strategies include:

  • Solvent selection : High-boiling solvents (e.g., DMF) improve reaction homogeneity at elevated temperatures.
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for regioselective C-H activation in coupling reactions.
  • In-line monitoring : Use of TLC/HPLC to track reaction progress and adjust reagent ratios dynamically.
  • Side-product mitigation : Add scavengers (e.g., molecular sieves) to absorb byproducts like H₂O or HCl .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodologies include:

  • Cross-validation : Compare DFT-based docking results (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability.
  • Experimental assays : Re-test bioactivity under controlled conditions (e.g., enzyme inhibition assays with triplicate runs).
  • Structural analogs : Synthesize derivatives with modified substituents to isolate key pharmacophores .

Q. What analytical methods assess thermal stability and decomposition profiles under varying conditions?

Advanced techniques include:

  • Differential Scanning Calorimetry (DSC) : Measures phase transitions (e.g., melting points) and enthalpy changes.
  • Thermogravimetric Analysis (TGA) : Tracks mass loss (%) at heating rates of 10°C/min to identify decomposition thresholds.
  • Accelerated aging studies : Expose the compound to elevated temperatures (40–80°C) and humidity (75% RH) to model long-term stability .

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on bioactivity?

Design principles:

  • Analog synthesis : Replace allylthio with methylthio or phenylthio groups to evaluate sulfur's role.
  • Computational docking : Map interactions between dichlorophenyl groups and target proteins (e.g., CYP450 enzymes).
  • Bioisosteric replacement : Substitute trifluoromethyl with cyano or nitro groups to balance lipophilicity and electronic effects .

Q. How should discrepancies between calculated and experimental elemental analysis data be addressed?

Protocol for resolution:

  • Purification : Re-crystallize from ethanol/water mixtures to remove impurities.
  • Complementary techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
  • Repeat synthesis : Ensure reaction completion via ¹H NMR monitoring of key intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.